Lauroyl-collagenic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Collagens, lauroyl, also known as lauroyl collagen, is a derivative of collagen, a primary structural protein found in the extracellular matrix of various connective tissues in animals. Collagens are known for their triple-helical structure, providing strength and support to tissues such as skin, tendons, and bones. Lauroyl collagen is modified with lauroyl groups, which are derived from lauric acid, a saturated fatty acid. This modification enhances the hydrophobicity and functional properties of collagen, making it suitable for various applications in cosmetics, pharmaceuticals, and biomedical fields.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of lauroyl collagen involves the acylation of collagen with lauroyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions include:

Temperature: Room temperature to 40°C

Time: 12-24 hours

Solvent: Dichloromethane or chloroform

Base: Pyridine or triethylamine

Industrial Production Methods

Industrial production of lauroyl collagen follows similar principles but on a larger scale. The process involves:

Extraction of Collagen: Collagen is extracted from animal tissues using acid or enzymatic hydrolysis.

Purification: The extracted collagen is purified to remove impurities.

Acylation: The purified collagen is reacted with lauroyl chloride in large reactors.

Neutralization and Washing: The reaction mixture is neutralized, and the product is washed to remove any residual reagents.

Drying and Milling: The final product is dried and milled into a fine powder for various applications.

化学反应分析

Types of Reactions

Lauroyl collagen can undergo several types of chemical reactions, including:

Hydrolysis: Breaking down the collagen-lauroyl bond in the presence of water or enzymes.

Oxidation: Reaction with oxidizing agents, potentially altering the lauroyl groups.

Reduction: Reaction with reducing agents, which may affect the collagen backbone.

Substitution: Replacement of lauroyl groups with other acyl groups or functional moieties.

Common Reagents and Conditions

Hydrolysis: Water, enzymes (collagenase), mild acidic or basic conditions.

Oxidation: Hydrogen peroxide, potassium permanganate, under controlled conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous solvents.

Substitution: Various acyl chlorides or anhydrides, in the presence of bases like pyridine.

Major Products Formed

Hydrolysis: Collagen fragments, lauric acid.

Oxidation: Oxidized lauroyl collagen, potentially with altered functional groups.

Reduction: Reduced collagen derivatives.

Substitution: Collagen derivatives with different acyl groups.

科学研究应用

Lauroyl collagen has a wide range of applications in scientific research, including:

Chemistry: Used as a hydrophobic agent in the synthesis of composite materials.

Biology: Employed in cell culture studies to provide a hydrophobic surface for cell adhesion and growth.

Medicine: Utilized in drug delivery systems, wound healing, and tissue engineering due to its biocompatibility and enhanced properties.

Industry: Incorporated into cosmetic formulations for skin hydration and anti-aging effects, as well as in the production of biodegradable films and coatings.

作用机制

The mechanism of action of lauroyl collagen involves its interaction with biological tissues and cells. The lauroyl groups enhance the hydrophobicity of collagen, improving its interaction with cell membranes and extracellular matrix components. This modification can influence cell adhesion, proliferation, and differentiation. In drug delivery systems, lauroyl collagen can encapsulate hydrophobic drugs, enhancing their stability and controlled release. The molecular targets include cell surface receptors and extracellular matrix proteins, while the pathways involved may include signal transduction pathways related to cell adhesion and migration.

相似化合物的比较

Similar Compounds

Palmitoyl Collagen: Modified with palmitoyl groups, derived from palmitic acid.

Stearoyl Collagen: Modified with stearoyl groups, derived from stearic acid.

Myristoyl Collagen: Modified with myristoyl groups, derived from myristic acid.

Uniqueness of Lauroyl Collagen

Lauroyl collagen is unique due to its specific hydrophobic properties imparted by the lauroyl groups. Compared to other acylated collagens, lauroyl collagen offers a balance between hydrophobicity and biocompatibility, making it suitable for a broader range of applications. Its moderate chain length (12 carbon atoms) provides optimal interaction with biological tissues without causing excessive rigidity or flexibility.

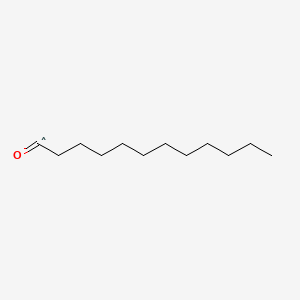

属性

分子式 |

C12H23O |

|---|---|

分子量 |

183.31 g/mol |

InChI |

InChI=1S/C12H23O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-11H2,1H3 |

InChI 键 |

AOKILAMWAXXPKC-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCC[C]=O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。